molecular formula C9H5Br2NO B6187389 2-bromo-5-(3-bromophenyl)-1,3-oxazole CAS No. 1896751-58-8

2-bromo-5-(3-bromophenyl)-1,3-oxazole

Cat. No.: B6187389
CAS No.: 1896751-58-8
M. Wt: 303
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Description

2-Bromo-5-(3-bromophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of two bromine atoms attached to the phenyl and oxazole rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(3-bromophenyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the bromination of 5-phenyl-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The bromination process selectively introduces bromine atoms at the desired positions on the phenyl and oxazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromophenyl)-1,3-oxazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-5-(3-bromophenyl)-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(3-bromophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atoms and oxazole ring contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-phenyl-1,3-oxazole: Lacks the additional bromine atom on the phenyl ring.

    5-(3-Bromophenyl)-1,3-oxazole: Lacks the bromine atom on the oxazole ring.

    2,5-Dibromo-1,3-oxazole: Contains bromine atoms on both the oxazole ring positions but lacks the phenyl group.

Uniqueness

2-Bromo-5-(3-bromophenyl)-1,3-oxazole is unique due to the presence of bromine atoms on both the phenyl and oxazole rings, which enhances its reactivity and potential for diverse chemical transformations. This dual bromination pattern distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

1896751-58-8

Molecular Formula

C9H5Br2NO

Molecular Weight

303

Purity

95

Origin of Product

United States

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